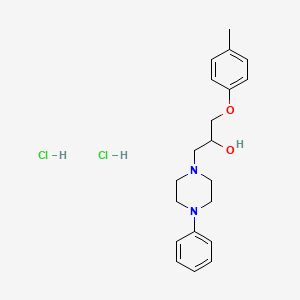

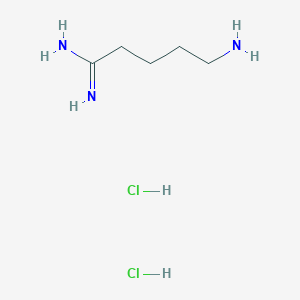

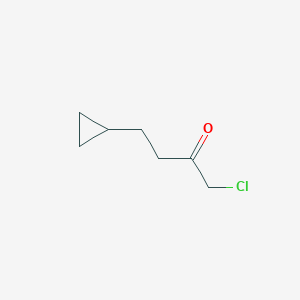

![molecular formula C12H8FN3 B2913109 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine CAS No. 397-53-5](/img/structure/B2913109.png)

2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine” is a chemical compound with the molecular formula C12H8FN3 . It is a type of imidazo[1,2-a]pyridine, which is a class of fused nitrogen-bridged heterocyclic compounds .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, with an emphasis on the ecological impact of the methods and on the mechanistic aspects .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as NMR spectroscopy . Theoretical chemical shifts can be calculated based on the optimized geometry of the molecule .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 213.21 g/mol . It has a XLogP3-AA value of 3.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Fluorescence Enhancement

- Fluorescent Properties : Imidazo[1,2-a]pyridines and pyrimidines, including variants like 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine, exhibit significant fluorescent properties. These compounds have been studied for their potential as biomarkers and photochemical sensors. The presence of substituents, such as the hydroxymethyl group, has been shown to enhance fluorescence intensity (Velázquez-Olvera et al., 2012).

Catalysis and Sensing

- Catalysis and Zinc Ion Sensing : Imidazo[1,2-a]pyrimidine derivatives, synthesized through A3 coupling and catalyzed by copper oxide nanoparticles, demonstrate varied optical properties. Some derivatives have been identified as fluorescent sensors for zinc ions, highlighting their potential in environmental monitoring and biochemical applications (Rawat & Rawat, 2018).

Chemical-Genetic Profiling

- Targeting Cellular Processes : Chemical-genetic profiling of imidazo[1,2-a]pyrimidines reveals that they target essential, conserved cellular processes. Structural variations in these compounds result in different mechanisms of action, such as disrupting mitochondria or acting as DNA poisons. This highlights their utility in understanding cell physiology and developing therapeutic agents (Yu et al., 2008).

Imaging in Alzheimer’s Disease

- Beta-Amyloid Imaging : Fluorinated imidazo[1,2-a]pyridine derivatives, structurally similar to this compound, have been synthesized and evaluated for their potential in imaging beta-amyloid plaques in Alzheimer’s disease. This application is crucial in the diagnosis and study of Alzheimer's pathology (Zeng et al., 2006).

Synthetic Approaches

- Synthetic Methodologies : Imidazo[1,2-a]pyrimidine and its derivatives, including this compound, have been a focus in synthetic chemistry due to their applications in medicinal chemistry. Various synthetic approaches and functionalizations have been developed to construct this scaffold, underscoring its importance in drug development (Goel, Luxami, & Paul, 2015).

Anti-inflammatory Activity

- Anti-inflammatory Applications : Imidazo[1,2-a]pyrimidine derivatives have shown promising anti-inflammatory activities, indicating their potential use in the development of new anti-inflammatory drugs (Zhou et al., 2008).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN3/c13-10-4-2-9(3-5-10)11-8-16-7-1-6-14-12(16)15-11/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNLTAIOFQRLJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

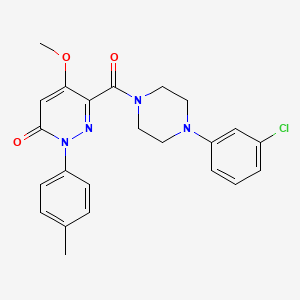

![N-(3-chloro-4-methoxyphenyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2913026.png)

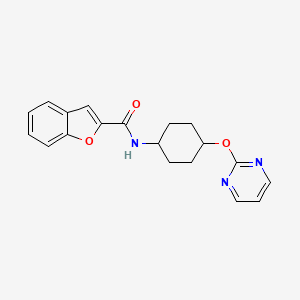

![3-[1-(2-Phenylethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2913033.png)

![Methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2913040.png)

![5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2913041.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2913043.png)